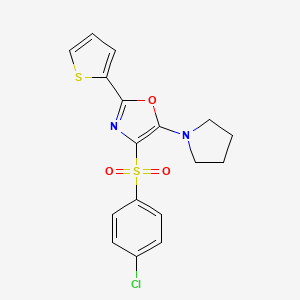
N-benzyl-4-((4-methoxyphenyl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
N-benzyl-4-((4-methoxyphenyl)thio)butanamide has been investigated for its potential as an anticancer agent. Thiosemicarbazones, including this compound, exhibit cytotoxic activity against cancer cells. Researchers have explored their effects on different cancer cell lines, such as NCI-H460, A549, and MDA-MB-231. While these complexes did not surpass the potency of cisplatin, they demonstrated efficacy, particularly when derived from certain ligands .
Metal Complexes and Coordination Chemistry
The compound’s thiosemicarbazone ligand coordinates with metal centers, forming chelate rings. For instance, complexes with ruthenium (Ru) have been synthesized. These Ru complexes, such as [RuCl(η6-p-cymene)(HL)]+, exhibit interesting redox behavior and can be evaluated for their biological activity .
Biological Activity Beyond Cytotoxicity
Apart from cytotoxicity, thiosemicarbazones may possess other biological activities, such as antibacterial and antiviral properties. Their diverse substituents and coordination modes contribute to their versatility .
Hybrid Materials and Nanotechnology
Thiosemicarbazones can serve as building blocks for hybrid materials and nanoscale structures. Incorporating them into metal-organic frameworks (MOFs) or nanoparticles could lead to novel materials with tailored properties .
Drug Delivery Systems
Given its coordination abilities, N-benzyl-4-((4-methoxyphenyl)thio)butanamide could be explored as a ligand in drug delivery systems. By designing complexes that selectively release drugs at specific sites, researchers aim to enhance therapeutic efficacy while minimizing side effects .
Wirkmechanismus
Target of Action
The primary target of N-benzyl-4-((4-methoxyphenyl)thio)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
N-benzyl-4-((4-methoxyphenyl)thio)butanamide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The compound’s mode of action is characterized as a mixed inhibition type .
Pharmacokinetics
The pharmacokinetic properties of N-benzyl-4-((4-methoxyphenyl)thio)butanamide, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for understanding its bioavailability. In silico predictions suggest that the compound has satisfactory drug-like characteristics and ADMET properties .
Result of Action
The inhibition of AChE by N-benzyl-4-((4-methoxyphenyl)thio)butanamide leads to an increase in acetylcholine concentration at the synapse. This can enhance cholinergic transmission, potentially leading to improved cognition. The compound has been found to have a strong inhibitory activity against AChE, with an IC50 value of 5.84 μmol/L, which is higher than that of the reference compound, rivastigmine .
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSHIPOLOTVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-((4-methoxyphenyl)thio)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)

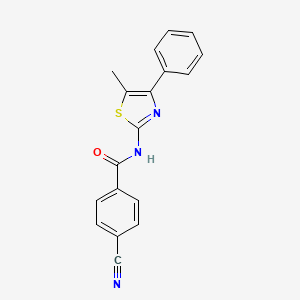
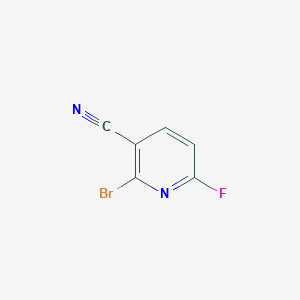
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)
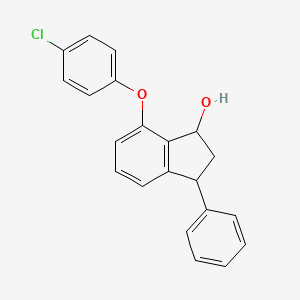
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
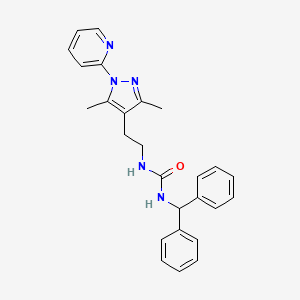
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)

